4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Vue d'ensemble

Description

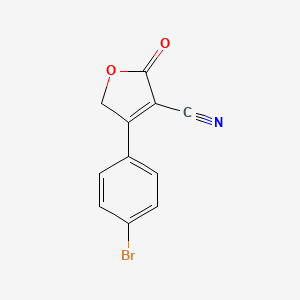

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is an organic compound characterized by a furan ring substituted with a bromophenyl group and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan ring and nitrile group can participate in oxidation and reduction reactions, respectively.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products can include amines or alcohols.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile exhibit significant antibacterial properties. For instance, derivatives containing bromophenyl groups have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

A study highlighted the synthesis of related compounds that demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. For example:

| Compound | MIC (µg/mL) | Bacteria |

|---|---|---|

| This compound | 5 | E. coli |

| Ceftriaxone | 5 | S. aureus |

This suggests that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antibacterial effects, research has shown that derivatives of this compound possess anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

The compound's unique structure allows it to function as a potential agrochemical. Its derivatives have been explored for their herbicidal and fungicidal activities. The bromophenyl moiety enhances the biological activity against pests and pathogens affecting crops, which could lead to the development of more effective agricultural chemicals .

Material Science Applications

In material science, this compound has been investigated for its potential use in synthesizing polymers and other materials with desirable properties. Its ability to form stable bonds makes it suitable for applications in coatings and composites .

Case Study 1: Antibacterial Screening

A comprehensive screening of various derivatives of this compound was conducted to evaluate their antibacterial efficacy. The results indicated that certain modifications in the chemical structure significantly enhanced their activity against resistant bacterial strains.

Case Study 2: Agrochemical Efficacy

Field trials were performed using formulations based on this compound to assess their effectiveness against common agricultural pests. The results showed a marked reduction in pest populations compared to untreated controls, highlighting its potential as a novel pesticide.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but with an isoxazole ring instead of a furan ring.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and different substituents.

Uniqueness

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring provides a versatile scaffold for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Activité Biologique

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, with the CAS number 7721-24-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₆BrNO₂

- Molecular Weight : 264.07 g/mol

- Melting Point : 215–217 °C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets. The compound is primarily noted for its potential as an anti-inflammatory and anticancer agent.

-

Inhibition of Enzymes :

- The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

-

Antioxidant Activity :

- Studies indicate that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

-

Cytotoxicity :

- Preliminary cytotoxicity assays demonstrate that this compound can induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anti-inflammatory Effects :

A study evaluated the anti-inflammatory effects of various furan derivatives, including this compound. The compound was found to significantly reduce inflammation markers in vitro by inhibiting COX enzymes. -

Cytotoxicity Assays :

In a cytotoxicity assay against MCF-7 cells, the compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation. Further studies are needed to elucidate the exact mechanisms involved. -

Molecular Docking Studies :

Molecular docking studies have suggested that the compound interacts favorably with target proteins involved in inflammatory pathways, further supporting its potential therapeutic applications.

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYNWDABZQQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377465 | |

| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7721-24-6 | |

| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.